
Manoalogue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manoalogue is a synthetic compound that has been developed for research purposes. It is a type of agonist that selectively activates the G protein-coupled receptor, Mas. This receptor is involved in various physiological processes, including blood pressure regulation, inflammation, and tissue repair. The use of this compound in scientific research has shown promising results, and it is considered a valuable tool for investigating the role of Mas in various biological systems.
Wirkmechanismus
Manoalogue selectively activates the Mas receptor, which is a G protein-coupled receptor. When this compound binds to the Mas receptor, it triggers a signaling cascade that leads to the activation of various downstream pathways. These pathways are involved in various physiological processes, including blood pressure regulation, inflammation, and tissue repair. The exact mechanism of action of this compound is still being investigated, but it is believed to involve the activation of the PI3K/Akt and ERK1/2 pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase the production of nitric oxide, which is a potent vasodilator. This compound has also been shown to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In vivo studies have shown that this compound can decrease blood pressure, improve renal function, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Manoalogue has several advantages for use in lab experiments. It is a selective agonist that activates the Mas receptor, which allows researchers to study the specific effects of Mas activation. This compound is also stable and can be easily synthesized, which makes it a valuable tool for investigating the role of Mas in various biological systems. However, this compound also has some limitations. It has a short half-life, which can limit its effectiveness in some experiments. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research involving Manoalogue. One area of research is the investigation of the role of Mas in cancer. It has been shown that Mas is overexpressed in various types of cancer, and the activation of Mas may promote tumor growth. This compound could be used to investigate the effects of Mas activation on cancer cells and may provide insights into potential therapeutic targets for cancer treatment. Another area of research is the investigation of the effects of this compound on the immune system. This compound has been shown to decrease the production of pro-inflammatory cytokines, and it may have potential as an anti-inflammatory agent. Further research is needed to investigate the potential therapeutic applications of this compound in various disease states.
Synthesemethoden
Manoalogue is synthesized using a multi-step process that involves the reaction of various chemical compounds. The process starts with the reaction of 4-methoxybenzylamine with 2-chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with 4-nitrophenylhydrazine to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Manoalogue is primarily used in scientific research to investigate the role of Mas in various biological systems. Mas is a G protein-coupled receptor that is involved in various physiological processes, including blood pressure regulation, inflammation, and tissue repair. By selectively activating Mas, this compound can be used to study the specific effects of Mas activation on these processes. This compound has been used in various research studies to investigate its effects on cardiovascular function, renal function, and inflammation.
Eigenschaften
CAS-Nummer |
136440-42-1 |
|---|---|
Molekularformel |
C12H10F2N2O |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(2E,4E)-2-[3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-5,9-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C19H26O4/c1-14(2)6-4-7-15(3)10-11-16(13-20)8-5-9-17-12-18(21)23-19(17)22/h6,8,10,12-13,19,22H,4-5,7,9,11H2,1-3H3/b15-10+,16-8+ |
InChI-Schlüssel |
HTSFZYLQNVNCQC-QJPCTQKWSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C/C(=C\CCC1=CC(=O)OC1O)/C=O)/C)C |
SMILES |
CC(=CCCC(=CCC(=CCCC1=CC(=O)OC1O)C=O)C)C |
Kanonische SMILES |
CC(=CCCC(=CCC(=CCCC1=CC(=O)OC1O)C=O)C)C |
Synonyme |
manoalogue |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



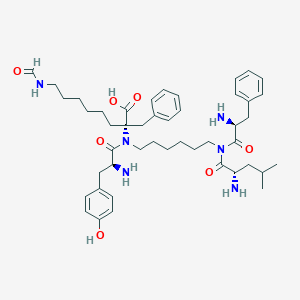
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)

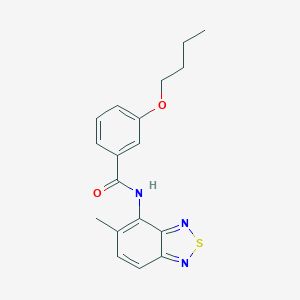
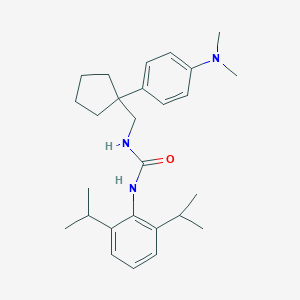
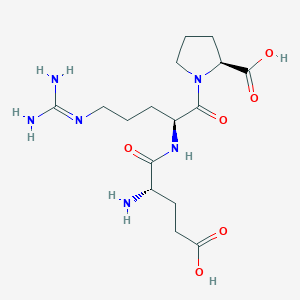
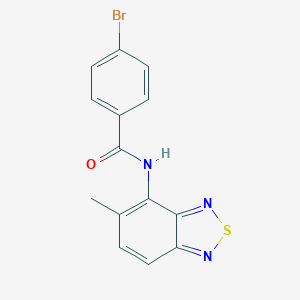
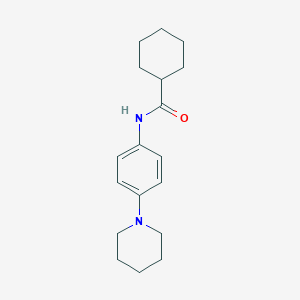



![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)